Cas no 31528-53-7 (Adenosine,2-(propylthio)-)

Adenosine,2-(propylthio)- structure
Produktname:Adenosine,2-(propylthio)-
Adenosine,2-(propylthio)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Adenosine,2-(propylthio)-
- (2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-[6-Amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(Propylsulfanyl)adenosine
- LogP
- 2-(n-Propylthio)adenosine
- AR-C 67775XX
- BDBM50300882
- SS-4786
- A855740
- DTXSID60185423
- CHEMBL577902
- SCHEMBL2463062
- Adenosine,2-(propylthio); 2-(n-Propylthio)adenosine; n-Propylthioadenosine;
- (2R,3R,4S,5R)-2-(6-amino-2-(propylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- n-Propylthioadenosine
- 31528-53-7
- Adenosine, 2-(propylthio)-
- AKOS022193603
-
- MDL: MFCD20272861
- Inchi: InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1
- InChI-Schlüssel: RZECJIGAYNYQAD-WOUKDFQISA-N
- Lächelt: CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@@H](CO)O3)O)O)N
Berechnete Eigenschaften
- Genaue Masse: 341.11597
- Monoisotopenmasse: 341.11577528g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 5
- Komplexität: 409
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 165Ų
Experimentelle Eigenschaften
- Dichte: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 727.214°C at 760 mmHg
- Flammpunkt: 393.605°C
- Brechungsindex: 1.802
- Löslichkeit: Sehr leicht löslich (0,38 g/l) (25°C),
- PSA: 139.54
Adenosine,2-(propylthio)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133240-1g |
(2R,3R,4S,5R)-2-(6-amino-2-(propylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
31528-53-7 | 97% | 1g |
$359 | 2023-03-04 | |
Key Organics Ltd | SS-4786-1G |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 1g |
£264.00 | 2025-02-08 | |
A2B Chem LLC | AI78378-1mg |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI78378-500mg |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 500mg |
$392.00 | 2024-04-20 | |
Ambeed | A142360-1g |
(2R,3R,4S,5R)-2-(6-Amino-2-(propylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
31528-53-7 | 97% | 1g |
$232.0 | 2024-04-20 | |
Key Organics Ltd | SS-4786-1MG |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | SS-4786-5MG |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | SS-4786-0.5G |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 0.5g |
£165.00 | 2025-02-08 | |
Key Organics Ltd | SS-4786-20MG |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | SS-4786-10MG |
(2R,3R,4S,5R)-2-[6-amino-2-(propylsulfanyl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
31528-53-7 | >95% | 10mg |
£63.00 | 2025-02-08 |
Adenosine,2-(propylthio)- Verwandte Literatur
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
31528-53-7 (Adenosine,2-(propylthio)-) Verwandte Produkte
- 4105-39-9(2-Methylthioadenosine)
- 1396890-73-5((2E)-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide)
- 2172059-85-5(1-(1-hydroxy-2,3-dimethylbutan-2-yl)-3-methylcyclohexan-1-ol)
- 1181869-76-0(N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide)
- 868974-46-3(N-5-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)
- 2102525-51-7(1,4-Benzenedicarboxylic acid, 2,2'-(2,6-pyridinediyl)bis-)
- 2229133-51-9(3-fluoro-3-(2-nitrophenyl)propan-1-amine)
- 2213578-55-1(2-chloro-N,N,1-trimethyl-1H-1,3-benzodiazole-5-carboxamide)
- 2229500-46-1(4,4-difluoro-1-(2-nitrophenyl)cyclohexan-1-amine)
- 321165-14-4(ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:31528-53-7)Adenosine,2-(propylthio)-

Reinheit:99%
Menge:1g
Preis ($):209.0